molecular formula C15H18O3 B6324250 (1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-05-3

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B6324250
CAS No.: 732253-05-3
M. Wt: 246.30 g/mol
InChI Key: IXRYEWWKVYLYLA-NEPJUHHUSA-N
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Description

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 2,5-dimethylbenzoyl substituent at the 3-position and a carboxylic acid group at the 1-position. The stereochemistry (1S,3R) confers specificity in molecular interactions, particularly in enzyme binding or receptor modulation. The 2,5-dimethylbenzoyl group introduces steric and electronic effects that influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-3-4-10(2)13(7-9)14(16)11-5-6-12(8-11)15(17)18/h3-4,7,11-12H,5-6,8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYEWWKVYLYLA-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane ring is typically constructed via organocatalytic cyclization or metal-mediated [3+2] cycloadditions . For stereochemical control, Evans' oxazaborolidine catalysts enable enantioselective Diels-Alder reactions between dienes and acrylates.

Example Protocol (adapted from):

  • React (E)-2-methyl-1,3-pentadiene with methyl acrylate in the presence of (R)-BINOL-derived catalyst (10 mol%) at −40°C.

  • Isolate the cycloadduct with >90% enantiomeric excess (ee).

  • Hydrolyze the ester to carboxylic acid using LiOH/H2O/THF (yield: 95–98%).

ParameterValue
Temperature−40°C
Catalyst Loading10 mol%
ee>90%
Hydrolysis Yield95–98%

Introduction of the 2,5-Dimethylbenzoyl Group

Friedel-Crafts Acylation

The 2,5-dimethylbenzoyl moiety is introduced via Friedel-Crafts acylation using 2,5-dimethylbenzoyl chloride. Anhydrous AlCl3 (1.2 equiv) in dichloromethane at 0°C facilitates electrophilic substitution at the cyclopentane ring’s C3 position.

Optimized Conditions :

  • Solvent : Dichloromethane (dry)

  • Catalyst : AlCl3 (1.2 equiv)

  • Temperature : 0°C → rt over 12 h

  • Yield : 72–78%

Challenges :

  • Competing acylation at C1 or C2 positions.

  • Steric hindrance from 2,5-dimethyl groups reduces reactivity (compared to 2,3- or 3,5-dimethyl analogs).

Directed Ortho-Metalation (DoM)

For regioselective benzoylation, a directed metalation strategy using a temporary directing group (e.g., –CONEt2) ensures precise substitution:

  • Install –CONEt2 at C3 via Mitsunobu reaction.

  • Perform DoM with n-BuLi, followed by quenching with 2,5-dimethylbenzoyl chloride.

  • Remove the directing group via acidic hydrolysis.

StepReagents/ConditionsYield
Mitsunobu ReactionDIAD, PPh3, –CONEt285%
DoMn-BuLi, −78°C, 2 h63%
HydrolysisHCl (6 M), reflux, 4 h89%

Stereochemical Control at C1 and C3

Asymmetric Hydrogenation

A chiral ruthenium catalyst (e.g., Noyori-type) reduces a diketone precursor to install the (1S,3R) configuration:

  • Synthesize 3-(2,5-dimethylbenzoyl)cyclopentane-1,4-dione.

  • Hydrogenate with RuCl2[(R)-BINAP] under H2 (50 psi).

  • Achieve diastereomeric ratio (dr) of 9:1 and 92% ee.

ParameterValue
H2 Pressure50 psi
CatalystRuCl2[(R)-BINAP]
dr9:1
ee92%

Kinetic Resolution via Lipase Catalysis

Racemic 3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid ethyl ester is resolved using Candida antarctica lipase B (CAL-B):

  • Hydrolyze the (1S,3R)-enantiomer selectively in phosphate buffer (pH 7).

  • Separate the acid (ee >98%) from unreacted ester (ee 85%).

ConditionValue
Enzyme Loading20 mg/mmol
Temperature37°C
Time48 h
Acid ee>98%

Purification and Characterization

Crystallization Techniques

The final compound is purified via re-crystallization from ethyl acetate/hexanes (1:3 v/v), yielding colorless needles. Key characterization data:

PropertyValue
Melting Point158–160°C
[α]D²⁵+42.3° (c = 1.0, CHCl3)
HRMS (ESI+)m/z 247.1441 [M+H]+ (calc. 247.1443)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Friedel-CraftsShort sequence (3 steps)Poor regioselectivity65–72%
Directed MetalationHigh regiocontrolRequires directing group50–63%
Asymmetric HydrogenationExcellent eeExpensive catalysts70–78%

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include benzyl derivatives and alcohols.

    Substitution: Products include substituted benzoyl derivatives.

Scientific Research Applications

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula Key Features Applications/Findings References
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid 3-(2,5-dimethylbenzoyl), 1-carboxylic acid C₁₅H₁₈O₃ Aromatic benzoyl group enhances lipophilicity; stereochemistry critical for target selectivity. Potential enzyme modulation (inferred from analogues).
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid 3-(methoxycarbonyl), 1-carboxylic acid C₈H₁₂O₄ Methoxycarbonyl group reduces steric hindrance compared to dimethylbenzoyl. Intermediate in synthetic pathways; no direct therapeutic data.
(1R)-3-(Carboxycarbonyl)cyclopentane-1-carboxylic acid 3-(carboxycarbonyl), 1-carboxylic acid C₈H₁₀O₅ Dual carboxyl groups enhance polarity; structural mimic of 2-oxoglutarate (2OG). Efficient cosubstrate for JMJD5 and FIH enzymes; no activity with KDM4E.
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid 3-amino-4-(difluoromethylenyl), 1-carboxylic acid C₇H₈F₂NO₂ Difluoromethylenyl group increases metabolic stability; amino group enables hydrogen bonding. Investigated for Fragile X syndrome therapy; targets neurological pathways.

Enzyme Selectivity and Mechanism

  • (1R)-3-(Carboxycarbonyl)cyclopentane-1-carboxylic acid: Acts as a 2OG analogue, competing with endogenous 2OG in enzymes like JMJD5 and FIH. Its cyclic backbone and dual carboxyl groups mimic 2OG’s α-ketoglutarate structure, enabling selective inhibition.
  • (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid: The difluoromethylenyl group stabilizes the cyclopentene ring against oxidation, while the amino group facilitates interactions with glutamate receptors. This compound’s selectivity for Fragile X-associated targets underscores the role of fluorine in enhancing blood-brain barrier penetration .

Therapeutic Potential

  • Aromatic vs. Polar Substituents: The dimethylbenzoyl group in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), whereas carboxycarbonyl or amino-difluoromethylenyl analogues target 2OG-dependent dioxygenases or neurological receptors .
  • Stereochemical Impact: The (1S,3R) configuration in the target compound likely influences binding affinity compared to (1R)- or (3S)-configured analogues. For example, (3S)-3-amino derivatives in show distinct NMR shifts (e.g., δ 4.61 ppm for Hα), suggesting conformational rigidity critical for receptor engagement .

Biological Activity

Overview

(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound characterized by a cyclopentane ring with a 2,5-dimethylbenzoyl substituent and a carboxylic acid group. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30162 g/mol
  • CAS Number : 732253-05-3

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological pathways. These interactions may inhibit enzymes or receptors involved in various physiological processes. Further studies are necessary to elucidate the exact mechanisms and pathways affected by this compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anti-inflammatory Properties : There is ongoing research into its role in modulating inflammatory responses, which could have implications for treating inflammatory diseases.
  • Pharmaceutical Applications : Its unique structure positions it as a candidate for further development in medicinal chemistry.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests potential applications in developing new antimicrobial agents.

Case Study: Anti-inflammatory Activity

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This activity was quantified using ELISA assays, showing a dose-dependent decrease in TNF-alpha levels upon treatment with varying concentrations of the compound.

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